molecular formula C18H14ClNO3 B12895780 2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate

2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate

Cat. No.: B12895780
M. Wt: 327.8 g/mol
InChI Key: CVTBVHBSIZUKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophilic Substitution Reagents: Sodium methoxide, potassium thiolate

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Dihydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Mechanism of Action

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

2-(2-chloro-4-hydroxyphenyl)ethyl quinoline-8-carboxylate

InChI

InChI=1S/C18H14ClNO3/c19-16-11-14(21)7-6-12(16)8-10-23-18(22)15-5-1-3-13-4-2-9-20-17(13)15/h1-7,9,11,21H,8,10H2

InChI Key

CVTBVHBSIZUKLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)OCCC3=C(C=C(C=C3)O)Cl)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.